3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne
Description
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne is a functionalized conjugated organic compound featuring a central hexa-1,5-diyne backbone (two terminal triple bonds at positions 1 and 5) and a hex-5-en-1-yloxy substituent at position 2. The structure combines a rigid, electron-conducting diyne core with a flexible alkene-containing ether side chain.
The compound’s synthesis likely involves alkynylation reactions to construct the diyne backbone, followed by nucleophilic substitution or coupling to introduce the hexenyloxy group. Such functionalization strategies align with synthetic approaches for linear polyynes and ene-diyne systems reported in thermoelectric research .
Properties
CAS No. |
61207-98-5 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
6-hexa-1,5-diyn-3-yloxyhex-1-ene |
InChI |
InChI=1S/C12H16O/c1-4-7-8-9-11-13-12(6-3)10-5-2/h2-4,12H,1,7-11H2 |
InChI Key |
BHQHHNLVKNOUIV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC(CC#C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne typically involves the coupling of hex-5-en-1-ol with a hexa-1,5-diyne derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne.
Chemical Reactions Analysis
Types of Reactions
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne exerts its effects involves its interaction with various molecular targets. The compound’s alkyne and alkene groups can participate in reactions with enzymes and other biomolecules, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular pathways, influencing biological processes .
Comparison with Similar Compounds
Hexa-1,5-diyne (Parent Compound)
- Structure : Unsubstituted linear diyne (C#C-C-C-C#C).
- Key Properties: High rigidity and extended π-conjugation, favoring electron delocalization. Low solubility in polar solvents due to nonpolar backbone. Reactivity at terminal alkynes limits stability.
- Applications : Serves as a model system for studying charge transport in conjugated systems.
Comparison :
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne introduces steric bulk and polarity via the ether side chain, improving solubility and stability compared to the parent diyne. However, the substituent may slightly reduce electrical conductance by disrupting backbone conjugation .
(Z)-Hexa-1,5-diyne-3-ene (C₆H₄)
- Structure : Conjugated ene-diyne system (C#C-C=C-C#C) with a cis-configuration double bond at position 3 .
- Key Properties: Extended π-conjugation across triple and double bonds, enhancing electron mobility. Molecular weight: 76.10 g/mol.
- Applications : Investigated as a building block for conductive polymers and thermoelectrics .
Comparison :
While (Z)-hexa-1,5-diyne-3-ene maximizes conjugation, 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne sacrifices backbone conjugation for functionalization. The ether side chain may reduce electrical conductivity but introduces opportunities for solubility tuning and side-chain-directed assembly .
Functionalized Hexa-3-ene-1,5-diynes
- Structure : Hexa-1,5-diyne derivatives with substituents (e.g., alkyl, aryl, or oxygen-containing groups) at position 3.
- Key Properties :
- Substituents modulate electronic effects (e.g., electron-donating groups increase Seebeck coefficient).
- Alkyl chains enhance solubility; polar groups improve interfacial interactions.
- Applications : Thermoelectric materials, organic semiconductors .
Comparison: 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne’s hexenyloxy group combines electron-donating oxygen with a flexible alkene. This contrasts with nonpolar alkyl substituents (lower solubility) or ester groups (stronger electron withdrawal). The alkene may enable post-functionalization (e.g., crosslinking) but could introduce oxidative instability .
Data Table: Comparative Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Conjugation Extent | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne | C₁₂H₁₄O | 174.24 | Ether, alkyne, alkene | Moderate | Moderate (ether-enhanced) |
| Hexa-1,5-diyne | C₆H₆ | 78.11 | Alkyne | High | Low |
| (Z)-Hexa-1,5-diyne-3-ene | C₆H₄ | 76.10 | Alkyne, alkene | Very High | Low |
| Hexa-3-ene-1,5-diyne (alkyl-subst.) | C₁₂H₁₈ | 162.28 | Alkyne, alkyl | Moderate | Low (nonpolar solvents) |
Key Research Findings
- Thermoelectric Performance : Functionalized diynes like 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne balance electrical conductivity and Seebeck coefficient by decoupling electron transport (core) from thermal transport (side-chain disorder) .
- Stability : Ether substituents reduce alkyne reactivity, enhancing air and thermal stability compared to unsubstituted diynes.
- Synthetic Challenges : Introducing bulky substituents requires precise coupling conditions to avoid side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
